Serotonin sulfate

概要

説明

Serotonin sulfate, also known as serotonin O-sulfate, is a catabolite of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. This compound is formed through the sulfation of serotonin, a process that enhances its solubility and facilitates its excretion from the body. This compound is of significant interest in neuropharmacology and biomarker research due to its potential role in serotonin metabolism and its implications in various physiological and pathological conditions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of serotonin sulfate typically involves the sulfation of serotonin. This can be achieved using sulfur trioxide-pyridine complex or chlorosulfonic acid as sulfating agents. The reaction is usually carried out in an organic solvent such as dimethylformamide or dichloromethane under controlled temperature conditions to ensure the selective formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the product through crystallization or chromatographic techniques to obtain high-purity this compound suitable for research and pharmaceutical applications .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidative metabolites.

Reduction: Reduction of this compound is less common but can occur under specific conditions.

Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Nucleophiles such as amines or thiols can react with this compound in the presence of a base.

Major Products Formed:

Oxidation: Oxidative metabolites of this compound.

Reduction: Reduced forms of this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Quantification in Biological Samples

Recent advancements in analytical techniques have enabled the quantification of serotonin sulfate in biological samples, particularly human plasma. A study conducted by researchers at Riga Stradin's University developed a liquid chromatography-mass spectrometry (LC-MS) method to detect serotonin O-sulfate (5-HT-SO4) levels in plasma .

Key Findings:

- Pilot Study: The basal plasma levels of this compound were measured in healthy volunteers, showing levels ranging from 0.9 to 2.8 ng/mL.

- Post-Stimulation Analysis: After the intake of a 5-hydroxytryptophan (5-HTP) supplement, plasma levels increased significantly, indicating the compound's responsiveness to serotonergic stimulation .

This method not only confirmed the presence of this compound but also highlighted its potential as a biomarker for serotonergic activity and metabolic pathways.

Physiological Roles and Mechanisms

This compound is believed to play a crucial role in modulating serotonergic signaling within the nervous system. It may act similarly to other metabolites of serotonin, contributing to various physiological processes such as mood regulation and circadian rhythms. Research suggests that this compound may influence neurotransmission by modulating receptor activity or altering the availability of serotonin .

Biological Implications:

- Mood Disorders: Given its connection to serotonergic pathways, this compound may have implications in treating mood disorders like depression and anxiety.

- Circadian Rhythms: Studies indicate that serotonin metabolites, including this compound, could affect circadian rhythms, suggesting potential applications in sleep disorders .

Therapeutic Applications

The therapeutic potential of this compound is still under investigation, but several studies suggest promising avenues:

3.1. Neurological Disorders

Research indicates that understanding the biochemical pathways involving serotonin and its metabolites can lead to new pharmacological treatments for neurological disorders. For instance, pharmacological agents targeting serotonergic pathways are being explored for their efficacy in treating conditions like depression and anxiety disorders .

3.2. Serotonin Syndrome

Serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity, underscores the importance of monitoring serotonin metabolites like this compound. Understanding how these metabolites interact with serotonergic drugs can aid in developing strategies to prevent or manage this syndrome effectively .

Case Studies and Clinical Insights

A focused review on serotonin syndrome emphasizes the clinical relevance of monitoring serotonin levels, including its sulfated form. The review highlights various case studies where alterations in serotonergic drug regimens led to significant clinical outcomes related to serotonin toxicity .

Case Study Highlights:

- Instances where patients experienced severe side effects due to increased levels of serotonergic agents.

- Recommendations for clinicians to consider the role of serotonin metabolites when diagnosing and treating patients with suspected serotonin syndrome.

作用機序

Serotonin sulfate exerts its effects by interacting with serotonin receptors and transporters in the central nervous system. It is hypothesized to modulate the intensity of serotonin signaling by influencing the availability of serotonin. The molecular targets include various serotonin receptors and the serotonin transporter, which play a role in the reuptake and release of serotonin. The pathways involved include the serotonergic signaling pathway, which regulates mood, cognition, and other physiological functions .

類似化合物との比較

Serotonin: The parent compound, a neurotransmitter involved in mood regulation.

N-acetyl serotonin: A metabolite of serotonin involved in the synthesis of melatonin.

5-hydroxyindole acetic acid: A major metabolite of serotonin excreted in the urine.

γ-glutamyl-serotonin: Another metabolite of serotonin found in various tissues.

Uniqueness: Serotonin sulfate is unique due to its sulfation, which enhances its solubility and facilitates its excretion. This modification also influences its interaction with biological targets and its role in serotonin metabolism, making it a valuable compound for research and therapeutic applications .

化学反応の分析

Formation and Sulfation Reaction

The primary chemical reaction involving serotonin sulfate is its formation through sulfation. This process is catalyzed by sulfotransferase enzymes, primarily SULT1A3, which transfer a sulfonate group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxyl group of serotonin:

This reaction is crucial as it converts serotonin into a more hydrophilic form, facilitating its excretion from the body .

Biotransformation and Excretion

Following its formation, this compound is rapidly excreted from the organism. Studies have shown that this compound is one of the final products of serotonin catabolism and can be detected in human cerebrospinal fluid (CSF) and plasma . The biotransformation pathway can be summarized as follows:

-

Serotonin undergoes sulfation to form This compound .

-

This compound is then metabolized and excreted via renal pathways.

Analytical Methods for Detection

Quantification of this compound in biological samples typically employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method allows for sensitive detection and quantification by monitoring specific mass transitions associated with this compound:

| Compound | MRM Transition | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|

| Serotonin | 257 → 160 | 20 | 19 |

| This compound | 240 → 160 | 35 | 17 |

The detection of this compound in plasma samples has been instrumental in understanding its physiological role and dynamics .

Physiological Role

Research indicates that this compound may have distinct physiological roles compared to free serotonin. It has been shown to influence various biological processes, including mood regulation, appetite control, and gastrointestinal function . Elevated levels of this compound have been correlated with certain neuropsychiatric conditions, suggesting its potential as a biomarker for disorders such as depression and anxiety .

Clinical Implications

Studies have documented the presence of this compound in both healthy individuals and those with psychiatric disorders. For instance, alterations in the levels of this compound in CSF have been linked to mood disorders, providing insights into its potential role as a therapeutic target or biomarker .

Metabolic Pathways

The metabolic pathways involving serotonin and its sulfate conjugates are complex, involving multiple enzymes and regulatory mechanisms. The sulfation process not only aids in detoxification but also modulates the activity of serotonin by influencing its availability at receptor sites .

特性

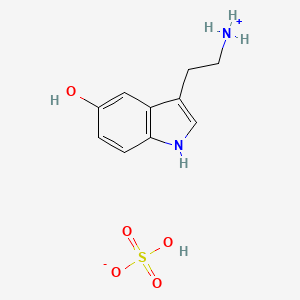

IUPAC Name |

hydrogen sulfate;2-(5-hydroxy-1H-indol-3-yl)ethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.H2O4S/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;1-5(2,3)4/h1-2,5-6,12-13H,3-4,11H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNFKPVCVMZGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC[NH3+].OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16310-20-6 (Parent) | |

| Record name | Serotonin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002906141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80183305 | |

| Record name | Serotonin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2906-14-1 | |

| Record name | Serotonin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002906141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serotonin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。